methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate
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Overview
Description
Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a methyl group attached to the indole ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The specific steps for synthesizing this compound include:
Starting Materials: Cyclohexanone and phenylhydrazine hydrochloride.
Reaction Conditions: Methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Yield: The reaction typically yields the desired indole derivative in good yield (e.g., 84%).
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the ester group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and sulfonyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways related to cell signaling, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate is unique due to its specific structural features, such as the methyl group on the indole ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
1824227-57-7 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H17NO2/c1-9-3-5-12-11(7-9)10(8-14-12)4-6-13(15)16-2/h3,5,7,10,14H,4,6,8H2,1-2H3 |
InChI Key |
JDYKAXZTNUOCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC2CCC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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